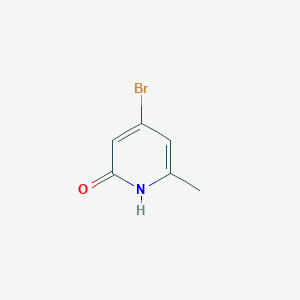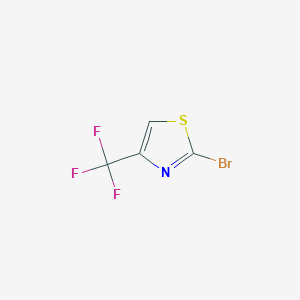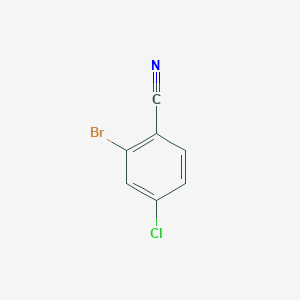
2-Bromo-4-chlorobenzonitrile
概要
説明
2-Bromo-4-chlorobenzonitrile is a compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. While the specific compound 2-Bromo-4-chlorobenzonitrile itself is not directly mentioned in the provided papers, related compounds such as 2-chlorobenzonitrile and 4-bromo-2,6-dichlorobenzonitrile have been analyzed for their molecular structure, synthesis, and reactivity .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including tandem reactions, green synthesis, and traditional methods like Sandmeyer reactions. For instance, an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles was achieved through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . Another study reported the green synthesis of a Schiff base compound through a solvent-free mechanochemical method . Additionally, the synthesis of 4-Bromo-2-chlorotoluene was performed using a diazotization-Sandmeyer reaction, which is a traditional method that could potentially be applied to the synthesis of 2-Bromo-4-chlorobenzonitrile .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been extensively studied using various spectroscopic methods and density functional theory (DFT). For example, the molecular structure of 2-chlorobenzonitrile was analyzed using FT-IR, FT-Raman, and UV spectral analysis, complemented by theoretical calculations . Similarly, the crystal structure of 4-bromo-2,6-dichlorobenzonitrile revealed interesting features such as a short distance between nitrogen and bromine atoms, indicating potential intermolecular interactions .
Chemical Reactions Analysis
The reactivity of nitrile-containing compounds has been explored in several studies. The 1,3-dipolar cycloaddition of 4-chlorobenzonitrile oxide with various dipolarophiles demonstrated the potential for creating new cycloadducts, which could be relevant for the reactivity of 2-Bromo-4-chlorobenzonitrile . Additionally, the reactivity of 5-bromopenta-2,4-diynenitrile towards terminal alkynes showed a cascade reaction leading to complex structures, indicating the rich reactivity of bromo-nitrile compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted benzonitriles have been characterized in several studies. For instance, the vibrational spectroscopic analysis of 2-chlorobenzonitrile provided insights into the stability of the molecule and the occurrence of intramolecular charge transfer . The crystal packing of o-chloro- and o-bromobenzonitrile was studied, revealing interactions such as X...N contacts and weak hydrogen bonds, which are important for understanding the physical properties of these compounds .
科学的研究の応用
Application 1: One-step selective synthesis of 2-chlorobenzonitrile
- Summary of Application: 2-Bromo-4-chlorobenzonitrile is used in the one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation .
- Methods of Application: A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for a one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation in a fixed bed reactor at atmospheric pressure . The catalysts were characterized by BET-SA, XRD, FT-IR, TPR, UV-Vis DRS, and NH3-TPD .
- Results or Outcomes: The formation of different kinds of vanadia species was entirely dependent on the content of vanadia present in the catalyst. A 10 wt% V2O5/Al2O3 catalyst was found to be the best and the high selectivity for 2-CBN was presumably due to the formation of the isolated surface and polymeric tetrahedral vanadia species along with aluminum vanadate species .
Application 2: Agrochemical Industry
- Summary of Application: 2-Bromo-4-chlorobenzonitrile is widely used in the agrochemical industry as a key intermediate in the synthesis of various pesticides and herbicides .
- Methods of Application: The compound is used in the production of fungicides, insecticides, and herbicides that are used to protect crops from pests and diseases .
- Results or Outcomes: The use of 2-Bromo-4-chlorobenzonitrile in the production of these agrochemicals helps in effective pest and disease management, thereby contributing to increased crop yield .
Application 3: Synthesis of 4-Bromo-2-chlorobenzonitrile
- Summary of Application: 2-Bromo-4-chlorobenzonitrile is used in the synthesis of 4-Bromo-2-chlorobenzonitrile .
- Methods of Application: 2-Bromo-4-chlorobenzonitrile is prepared by a two-step reaction of reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in aqueous solution .
- Results or Outcomes: The successful synthesis of 4-Bromo-2-chlorobenzonitrile from 2-Bromo-4-chlorobenzonitrile provides a useful method for the preparation of this compound .
Application 4: Pharmaceutical Industry
- Summary of Application: One of the major applications of 2-Bromo-4-chlorobenzonitrile is in the pharmaceutical industry. It is used as an intermediate in the synthesis of various pharmaceutical compounds such as antidepressants, antipsychotics, and anti-inflammatory drugs .
- Methods of Application: The compound is used in the synthesis of these pharmaceutical compounds through various chemical reactions .
- Results or Outcomes: The use of 2-Bromo-4-chlorobenzonitrile in the production of these pharmaceuticals contributes to the development of effective treatments for various health conditions .
Application 5: Cell Analysis Methods
- Summary of Application: 2-Bromo-4-chlorobenzonitrile is used in cell analysis methods .
- Methods of Application: The compound is used in various cell analysis techniques to study the structure and function of cells .
- Results or Outcomes: The use of 2-Bromo-4-chlorobenzonitrile in cell analysis methods contributes to our understanding of cellular processes and mechanisms .
Safety And Hazards
特性
IUPAC Name |
2-bromo-4-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAQTMSQUXACRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634517 | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorobenzonitrile | |
CAS RN |
57381-49-4 | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

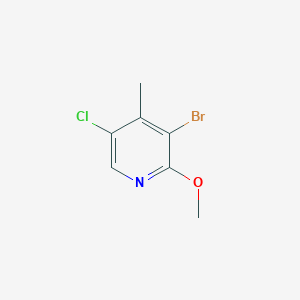
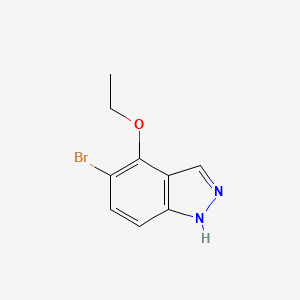
![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)




![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)


